Melting Point Depression vs. Acetophenone O-benzoyl oxime and Cyclohexanone Oxime
Cyclohexanone O-benzoyl oxime exhibits a melting point of 50–51 °C, which is approximately 50 °C lower than that of the structurally related acetophenone O-benzoyl oxime (mp 98–102 °C) and approximately 40 °C lower than the parent cyclohexanone oxime (mp 88–92 °C) [1]. This melting point depression is attributed to the disruption of crystal packing by the alicyclic cyclohexylidene group compared to the planar aromatic acetophenone scaffold and the hydrogen-bonded network of the free oxime .
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 50–51 °C |
| Comparator Or Baseline | Acetophenone O-benzoyl oxime: 98–102 °C; Cyclohexanone oxime: 88–92 °C |
| Quantified Difference | ΔT ≈ 48–52 °C lower than acetophenone O-benzoyl oxime; ΔT ≈ 38–42 °C lower than cyclohexanone oxime |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; purity >95% |
Why This Matters
A significantly lower melting point facilitates handling, dissolution, and formulation in solution-phase chemistry, reducing the energy input required for melt processing or solvent-assisted operations.
- [1] Wikipedia. (2010). Cyclohexanone oxime. Melting point 88–92 °C. Available at: https://en.wikipedia.org/wiki/Cyclohexanone_oxime (Accessed 2026-05-10). View Source
